The Discovery and Isolation of Neurokinin A (4-10) from Tissue: A Technical Guide
The Discovery and Isolation of Neurokinin A (4-10) from Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, plays a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. The discovery and isolation of NKA and its fragments, such as Neurokinin A (4-10), have been pivotal in understanding tachykinin biology and in the development of targeted therapeutics. This technical guide provides an in-depth overview of the seminal work on the discovery and isolation of Neurokinin A (4-10) from tissue, with a focus on the experimental protocols and quantitative data from key studies.
Discovery of Neurokinin A and its Fragments
Neurokinin A, initially referred to as Substance K, was first identified through the molecular cloning of its precursor, preprotachykinin-A, from bovine brain. This work, pioneered by Nawa and colleagues in the early 1980s, revealed that the same gene encoded both Substance P and a novel tachykinin, Substance K (now Neurokinin A).
A significant breakthrough in the direct isolation of NKA and its fragments from tissue was reported in 1987 by Theodorsson-Norheim and a team of researchers. They successfully isolated and characterized Neurokinin A, Neurokinin A (3-10), and Neurokinin A (4-10) from a neutral water extract of a metastatic ileal carcinoid tumor.[1] This discovery confirmed the existence of these N-terminally truncated fragments of NKA in biological tissues and suggested a potential for differential biological activities and regulation. Carcinoid tumors are known to produce and secrete various bioactive substances, including tachykinins.[2][3][4]
Experimental Protocols for Isolation and Purification
The isolation of Neurokinin A (4-10) from tissue is a multi-step process involving extraction, preliminary purification, and a series of chromatographic separations. The following protocols are based on the methodologies described in the key literature.[1]
Tissue Extraction
The initial step involves the extraction of peptides from the tissue sample.
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Tissue Source: Metastatic ileal carcinoid tumor tissue.
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Extraction Method:
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The tumor tissue is homogenized in neutral water.
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The homogenate is then boiled to denature proteases and precipitate larger proteins.
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Following boiling, the mixture is centrifuged at high speed to pellet the precipitated proteins and cellular debris.
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The supernatant, containing the peptide fraction, is collected for further purification.
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Initial Purification: Sep-Pak C18 Cartridges
The crude aqueous extract is subjected to solid-phase extraction to concentrate the peptides and remove interfering substances.
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Stationary Phase: Sep-Pak C18 cartridges.
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Protocol:
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The Sep-Pak C18 cartridge is pre-conditioned with methanol followed by water.
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The aqueous extract from the previous step is passed through the cartridge. Peptides and other hydrophobic molecules are retained on the C18 stationary phase, while salts and other polar molecules pass through.
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The cartridge is washed with a low concentration of organic solvent (e.g., 5% acetonitrile) to remove loosely bound impurities.
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The peptide fraction is then eluted with a higher concentration of organic solvent (e.g., 60% acetonitrile in water).
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Cation-Exchange Chromatography
The eluate from the Sep-Pak cartridges is further fractionated based on charge using cation-exchange chromatography.
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Stationary Phase: SP Sephadex C-25.[1]
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Protocol:
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The SP Sephadex C-25 column is equilibrated with a low ionic strength buffer at a slightly acidic pH (e.g., 0.05 M ammonium acetate, pH 4.5).
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The peptide sample, dissolved in the equilibration buffer, is loaded onto the column.
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The column is washed with the equilibration buffer to remove any unbound material.
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A linear salt gradient (e.g., 0 to 1.0 M NaCl in the equilibration buffer) is applied to elute the bound peptides. Fractions are collected and assayed for tachykinin-like immunoreactivity. In the original study, this step separated the immunoreactive material into two main components.[1]
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Anion-Exchange Chromatography
The fractions of interest from the cation-exchange step are then subjected to anion-exchange chromatography for further purification.
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Stationary Phase: DEAE-Sephadex A-25.[1]
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Protocol:
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The DEAE-Sephadex A-25 column is equilibrated with a low ionic strength buffer at a slightly basic pH (e.g., 0.05 M Tris-HCl, pH 8.0).
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The pooled and desalted fractions from the previous step are loaded onto the column.
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After a wash step with the equilibration buffer, a salt gradient (e.g., 0 to 0.5 M NaCl in the equilibration buffer) is used to elute the bound peptides.
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Fractions are again collected and monitored for immunoreactivity.
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Reverse-Phase Fast Protein Liquid Chromatography (FPLC)
The final purification step utilizes the high-resolution power of reverse-phase chromatography to isolate the individual peptide fragments.
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Stationary Phase: A C8 or C18 reverse-phase column.
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Protocol:
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The column is equilibrated with an aqueous mobile phase containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid, TFA).
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The sample from the anion-exchange step is injected onto the column.
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A linear gradient of increasing organic solvent concentration (e.g., 0% to 60% acetonitrile in 0.1% TFA) is applied to elute the peptides based on their hydrophobicity.
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The elution profile is monitored by UV absorbance at 214 nm and 280 nm.
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Fractions corresponding to the peaks of interest are collected, and their identity and purity are confirmed by amino acid analysis and sequencing. This final step successfully separated Neurokinin A, Neurokinin A (3-10), and Neurokinin A (4-10).[1]
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Quantitative Data Summary
The following table summarizes the quantitative data from the isolation of Neurokinin A and its fragments from a metastatic ileal carcinoid tumor, as reported by Theodorsson-Norheim et al. (1987).
| Parameter | Value | Reference |
| Starting Material | ||
| Tissue Type | Metastatic Ileal Carcinoid Tumor | [1] |
| Tissue Weight | Not explicitly stated | |
| Purification Steps & Yields | ||
| Initial Extract Immunoreactivity | Not explicitly stated | |
| Component I after Cation-Exchange | Identified as Neurokinin A(3-10) and Neurokinin A(4-10) | [1] |
| Component II after Cation-Exchange | Identified as Neurokinin A | [1] |
| Final Purified Peptides | Neurokinin A, Neurokinin A(3-10), Neurokinin A(4-10) | [1] |
| Characterization | ||
| Identification Method | Amino Acid Sequence Analysis | [1] |
| Eledoisin-like Peptide | Present in small amounts | [1] |
Visualizations
Signaling Pathway of Neurokinin A
Neurokinin A and its fragments, including Neurokinin A (4-10), primarily exert their biological effects by acting as agonists at the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR).[5][6]
Caption: Signaling cascade of Neurokinin A (4-10) via the NK2 receptor.
Experimental Workflow for Isolation and Purification
The following diagram illustrates the sequential steps involved in the isolation and purification of Neurokinin A (4-10) from tissue.
References
- 1. Isolation and characterization of neurokinin A, neurokinin A(3-10) and neurokinin A(4-10) from a neutral water extract of a metastatic ileal carcinoid tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endotext.org [endotext.org]
- 3. Carcinoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for the diagnosis and management of carcinoid tumours. Part 1: The gastrointestinal tract. A statement from a Canadian National Carcinoid Expert Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
